Cas no 1286722-56-2 (1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine)

1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine 化学的及び物理的性質
名前と識別子
-
- 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine
- (2-chloro-4-fluorophenyl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
- 1286722-56-2
- AKOS024519654
- F5823-0108
- 1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
- (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-chloro-4-fluorophenyl)methanone
- VU0521466-1
-
- インチ: 1S/C16H17ClFN3O/c17-15-10-13(18)2-3-14(15)16(22)20-8-4-12(5-9-20)11-21-7-1-6-19-21/h1-3,6-7,10,12H,4-5,8-9,11H2
- InChIKey: KQOGJICBOXZPKM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C(N1CCC(CN2C=CC=N2)CC1)=O)F
計算された属性
- せいみつぶんしりょう: 321.1044180g/mol
- どういたいしつりょう: 321.1044180g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 38.1Ų
1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5823-0108-5mg |
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286722-56-2 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5823-0108-4mg |
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286722-56-2 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5823-0108-10μmol |
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286722-56-2 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5823-0108-2μmol |
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286722-56-2 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5823-0108-10mg |
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286722-56-2 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5823-0108-5μmol |
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286722-56-2 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5823-0108-1mg |
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286722-56-2 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5823-0108-3mg |
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286722-56-2 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5823-0108-2mg |
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286722-56-2 | 2mg |
$88.5 | 2023-09-09 |
1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine 関連文献
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidineに関する追加情報
Introduction to 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine (CAS No. 1286722-56-2)
1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine (CAS No. 1286722-56-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperidine, a six-membered heterocyclic amine, and features a unique combination of functional groups that contribute to its pharmacological properties.
The structure of 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine includes a piperidine ring, a 2-chloro-4-fluorobenzoyl group, and a 1H-pyrazol-1-ylmethyl moiety. These functional groups are strategically positioned to enhance the compound's biological activity and selectivity. The presence of the chloro and fluoro substituents on the benzoyl group introduces electronic effects that can influence the compound's binding affinity to specific receptors. The pyrazole ring, known for its bioisosteric properties, further contributes to the compound's potential as a therapeutic agent.
Recent studies have highlighted the potential of 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine in various therapeutic applications. One notable area of research is its activity as an antagonist of the serotonin 5-HT7 receptor. The 5-HT7 receptor is involved in several physiological processes, including circadian rhythm regulation, sleep-wake cycles, and mood disorders. By selectively blocking this receptor, 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine may offer new avenues for treating conditions such as insomnia and depression.
In addition to its potential as a 5-HT7 receptor antagonist, 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine has also been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. This suggests that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine has been studied to understand its behavior in biological systems. Research indicates that it exhibits good oral bioavailability and favorable metabolic stability, making it a promising candidate for drug development. Preclinical studies have also demonstrated that the compound has low toxicity and does not exhibit significant adverse effects at therapeutic doses.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine. Early results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacodynamic effects consistent with its proposed mechanism of action. These findings have paved the way for further clinical investigations in larger patient populations.
In conclusion, 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine (CAS No. 1286722-56-2) is a promising compound with diverse therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in the treatment of various diseases. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its potential use in clinical practice.
1286722-56-2 (1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine) 関連製品
- 2138428-99-4(Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate)
- 871269-05-5(2-Ethoxy-5-(N,N-diisopropyl)aminopyridine)
- 2138428-01-8(Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate)
- 1592281-85-0({spiro3.5nonan-1-yl}hydrazine)
- 1182895-47-1(2-(2,2-Difluoroethylamino)acetamide)
- 54757-46-9(9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid)
- 1248975-04-3(3-(3,4-dimethylphenyl)pyrrolidine)
- 1805610-44-9(Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate)
- 162246-79-9(Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate)
- 2137677-13-3(1-Piperazineethanol, 4-(5,6,7,8-tetrahydro-6-methylpyrido[4,3-c]pyridazin-3-yl)-)